molecular formula C23H20N4O B11435169 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11435169
M. Wt: 368.4 g/mol
InChI Key: MKOAZOXWCWDHOM-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of an indole moiety, a methoxyphenyl group, and an imidazo[1,2-a]pyridine ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common approach is the base-promoted fused β-carboline formation strategy, which involves the reaction of 2-(1H-indol-3-yl)cyclohexan-1-ones with aldehydes and ammonium salts . This cascade reaction uses ammonium salts as a nitrogen source and plays a crucial role in selectivity control, efficiently yielding the desired β-carbolines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on reaction efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance production scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it could inhibit pro-inflammatory gene expression, reducing inflammation and related symptoms . The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine stands out due to its unique combination of structural features, including the indole, methoxyphenyl, and imidazo[1,2-a]pyridine moieties. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H20N4O

Molecular Weight

368.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C23H20N4O/c1-15-7-12-21-26-22(19-13-24-20-6-4-3-5-18(19)20)23(27(21)14-15)25-16-8-10-17(28-2)11-9-16/h3-14,24-25H,1-2H3

InChI Key

MKOAZOXWCWDHOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54)C=C1

Origin of Product

United States

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